Podophyllotoxin chloride
Overview
Description
Podophyllotoxin chloride is a derivative of podophyllotoxin, a naturally occurring aryltetralin lignan isolated from the rhizomes of Podophyllum species . Podophyllotoxin and its derivatives are known for their broad-spectrum pharmacological activities, including antiviral, antitumor, and cytotoxic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Podophyllotoxin chloride can be synthesized through various chemical modifications of podophyllotoxin. One common method involves the reaction of podophyllotoxin with chloroacetonitrile, followed by further chemical modifications .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of podophyllotoxin from plant sources, followed by chemical synthesis to introduce the chloride group. The process may include steps such as isolation, purification, and chemical modification to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions
Podophyllotoxin chloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include chloroacetonitrile, sulfonyl chloride, and acyl chloride . Reaction conditions may vary depending on the desired modification, but typically involve controlled temperatures and specific catalysts to achieve optimal yields .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activities, such as increased cytotoxicity against cancer cells .
Scientific Research Applications
Podophyllotoxin chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a lead compound for the synthesis of new derivatives with improved pharmacological properties.
Biology: Studies have shown its potential in inducing cell cycle arrest and apoptosis in cancer cells.
Medicine: This compound and its derivatives are being explored for their antitumor and antiviral activities.
Mechanism of Action
Podophyllotoxin chloride exerts its effects by targeting specific molecular pathways. It binds to and inhibits topoisomerase II, an enzyme involved in DNA replication . This inhibition leads to the stabilization of DNA breaks, preventing the reparation process and ultimately causing cell cycle arrest and apoptosis . Additionally, this compound can disrupt the microtubule network, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Podophyllotoxin chloride can be compared to other similar compounds, such as:
Etoposide: A derivative of podophyllotoxin used as a chemotherapeutic agent.
Teniposide: Another podophyllotoxin derivative with similar antitumor properties.
Epipodophyllotoxin: A related compound with pronounced biological activity.
This compound is unique due to its specific chemical modifications, which enhance its biological activity and reduce its toxicity compared to other derivatives .
Properties
IUPAC Name |
5-chloro-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO7/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDMGTICYKMZRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284087 | |
Record name | Podophyllotoxin chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7401-22-1 | |
Record name | Podophyllotoxin chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Podophyllotoxin chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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